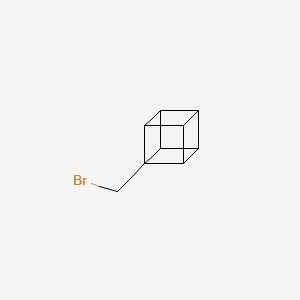

(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane

Description

(2R,3R,5R,6R,7R,8R)-1-(Bromomethyl)cubane (CAS: 135191-72-9, molecular formula: C₉H₉Br) is a highly strained cubane derivative featuring a bromomethyl (-CH₂Br) substituent at the 1-position of the cubane scaffold. Cubanes are renowned for their cubic geometry, which imparts significant strain energy (~166 kcal/mol) and unique reactivity.

Key structural characterization methods include FTIR, NMR (¹H and ¹³C), and single-crystal X-ray diffraction, often refined using SHELX software .

Properties

IUPAC Name |

1-(bromomethyl)cubane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEKXCRPVQXQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C4C3C25)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane typically involves the bromination of cubane. This can be achieved through various methods, such as:

Direct Bromination: Using bromine (Br2) in the presence of a catalyst or under UV light.

Radical Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory procedures, ensuring safety and efficiency. This might include continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming cubane derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution: Hydroxymethylcubane, aminomethylcubane.

Oxidation: Cubane carboxylic acid.

Reduction: Cubane.

Chemistry:

High-Energy Materials: Due to its strained cubic structure, this compound can be used in the synthesis of high-energy materials for propellants and explosives.

Biology and Medicine:

Drug Design: The unique structure of cubane derivatives can be exploited in drug design for creating molecules with specific geometric and electronic properties.

Industry:

Materials Science: Cubane derivatives can be used in the development of novel materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane would depend on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and molecular properties between (2R,3R,5R,6R,7R,8R)-1-(Bromomethyl)cubane and related cubane compounds:

Key Observations :

- Molecular Weight : Bromomethyl substitution increases molecular weight significantly compared to the parent cubane-1-carboxylic acid (+48.9 g/mol), primarily due to bromine’s atomic mass.

- Reactivity : Bromomethyl groups act as leaving groups in nucleophilic substitutions, whereas carboxylic acids participate in condensation or esterification. Amine derivatives (e.g., SPC-a937) enable nucleophilic reactions, contrasting with the electrophilic nature of bromomethyl cubanes .

- Stability : Carbamate-protected derivatives (e.g., SPC-a973) exhibit enhanced stability due to steric shielding from the tert-butyl group, unlike the more reactive bromomethyl analog .

Research Findings and Challenges

- Strain-Driven Reactivity : The cubane scaffold’s strain energy accelerates ring-opening reactions under thermal or photolytic conditions. Bromomethyl substitution may exacerbate this instability, limiting high-temperature applications .

- Biological Compatibility : Preliminary studies suggest cubane amines (e.g., SPC-a937) exhibit improved bioavailability compared to bulkier derivatives, though toxicity profiles remain under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.